molecular formula C18H21N5OS B5508501 (1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5508501
M. Wt: 355.5 g/mol
InChI Key: BKXTYRUHIHLUSL-UONOGXRCSA-N
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Description

(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.14668148 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Ligand Behavior

One study focuses on the coordination chemistry of a bispidine-based ligand similar to the structure , revealing its potential in forming stable metal complexes. This research explores how the ligand's rigid backbone and specific donor atoms facilitate the coordination with metal ions, leading to stable complexes. Such complexes are significant for their potential applications in catalysis, material science, and as models for biological systems (Bleiholder et al., 2005).

Synthesis and Biological Activity

Another study details the synthesis and evaluation of bicyclic σ receptor ligands with cytotoxic activity. It explores the stereochemical aspects of ligand synthesis and their affinity to σ1 receptors, alongside investigating their effects on cell growth inhibition in various tumor cell lines. This highlights the compound's relevance in medicinal chemistry, particularly in designing agents with potential anticancer properties (Geiger et al., 2007).

Cognitive Disorders Treatment

Research into nicotinic acetylcholine receptor (nAChR) agonists uncovers compounds with a structural resemblance to the chemical , showing potential for treating cognitive deficits associated with psychiatric or neurological conditions. Such compounds exhibit high oral bioavailability and effective brain penetration, demonstrating their therapeutic potential in enhancing cognitive functions (O’Donnell et al., 2010).

Antimicrobial Applications

A study on heterocyclic compounds, which shares functional groups with the specified chemical, showcases their application as antimicrobial additives in polyurethane varnishes and printing ink pastes. These compounds' incorporation into materials provides a promising route for developing surfaces with antimicrobial properties, relevant in healthcare and industrial applications (El‐Wahab et al., 2015).

Photobase Generators in Photochemistry

The synthesis and performance evaluation of nitrogen heterocyclic amidines, including derivatives similar to the queried compound, as photobase generators are examined for their application in photochemistry. These compounds' ability to generate a base upon light exposure has implications for developing photosensitive materials and processes (Guo-qian, 2013).

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-25-16-15(4-2-7-19-16)17(24)23-11-13-5-6-14(23)12-22(10-13)18-20-8-3-9-21-18/h2-4,7-9,13-14H,5-6,10-12H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXTYRUHIHLUSL-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.